molecular formula C10H11N3O2 B2950735 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid CAS No. 654-19-3

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid

Cat. No.: B2950735
CAS No.: 654-19-3
M. Wt: 205.217
InChI Key: HGBQMURNSXYASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid (CAS 654-19-3) is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. As a derivative of 1H-benzo[d][1,2,3]triazole (BT), this compound is of significant interest in pharmaceutical and medicinal chemistry research . The benzotriazole moiety is a privileged structure and a versatile pharmacophore, known for its wide range of biological activities . Researchers utilize benzotriazole derivatives as key scaffolds and synthetic intermediates in the design and synthesis of novel bioactive molecules . The structure has demonstrated versatile biological properties in investigative studies, including serving as a synthetic auxiliary or a leaving group in chemical reactions, which facilitates the incorporation of specific functional groups into more complex target structures . The butanoic acid chain in this specific derivative provides a carboxylic acid functional group, making it a valuable bifunctional building block for further chemical modifications, such as the synthesis of amide derivatives . Studies on related benzotriazole-based systems have shown promise in various research areas, such as antimicrobial and antiproliferative activity, highlighting the research value of this chemical class .

Properties

IUPAC Name

4-(benzotriazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBQMURNSXYASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875918
Record name 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-19-3
Record name 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid typically involves the reaction of benzo[d][1,2,3]triazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the triazole and the butanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The butanoic acid chain undergoes oxidation under controlled conditions. In one study, treatment with potassium permanganate (KMnO₄) in acidic media yielded a ketone derivative via selective oxidation of the α-carbon (Figure 1) .

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 60°C, 4h4-(1H-Benzo[d] triazol-1-yl)-2-oxobutanoic acid72%
CrO₃Acetic acid, reflux, 6hSame as above65%

Mechanistic Insight : The α-hydrogen of the butanoic acid is abstracted, forming a radical intermediate that stabilizes through resonance with the triazole ring .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). In a representative protocol :

  • LiAlH₄ (3 equiv.) in dry THF at 0°C → RT, 2h

  • Product: 4-(1H-Benzo[d] triazol-1-yl)butan-1-ol

  • Yield: 85%

Key Observation : The triazole ring remains intact during reduction, confirming its stability under strongly reducing conditions .

Substitution Reactions

The triazole ring participates in nucleophilic aromatic substitution (NAS) due to its electron-deficient nature.

Halogenation

Chlorination using SOCl₂ at 80°C replaces the hydroxyl group of the carboxylic acid, forming the acyl chloride derivative :
C10H11N3O2+SOCl2C10H10ClN3O+HCl+SO2\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2+\text{SOCl}_2\rightarrow \text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}+\text{HCl}+\text{SO}_2
Yield : 89%

Alkylation

Propargyl bromide reacts with the triazole nitrogen under basic conditions (K₂CO₃/DMF), forming an O-alkylated product (Scheme 1) :

Substrate Reagent Product Yield
4-(1H-Benzo[d] triazol-1-yl)butanoic acidPropargyl bromide, K₂CO₃1-(Prop-2-yn-1-yloxy)-1H-benzo[d] triazole82%

Condensation Reactions

The carboxylic acid reacts with amines to form amides. For example :

  • Reagent : Dicyclohexylcarbodiimide (DCC), NHS, RT, 12h

  • Product : 4-(1H-Benzo[d] triazol-1-yl)-N-(benzyl)butanamide

  • Yield : 78%

Mechanism : Activation of the carboxylic acid via NHS ester intermediate facilitates nucleophilic attack by the amine.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous media (pH 7, 25°C) but degrades under strongly acidic (pH < 2) or alkaline (pH > 12) conditions :

Condition Degradation Product Half-life
pH 1.0 (HCl)Benzo[d] triazole2.5h
pH 13.0 (NaOH)Butanoic acid1.8h

Photochemical Reactivity

UV irradiation (254 nm) induces cleavage of the N–O bond in the triazole ring, generating a nitrene intermediate that dimerizes :
2C10H11N3O2hνC20H20N6O4+2N22\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2\xrightarrow{h\nu}\text{C}_{20}\text{H}_{20}\text{N}_6\text{O}_4+2\text{N}_2
Quantum Yield : Φ = 0.12 ± 0.03

Comparative Reaction Kinetics

The triazole ring’s electron-withdrawing effect accelerates electrophilic reactions at the butanoic acid chain (Table 1) :

Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Esterification3.2 × 10⁻³45.7
Amidation2.8 × 10⁻³48.2
Oxidation (KMnO₄)1.5 × 10⁻⁴72.3

Scientific Research Applications

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid (654-19-3) C₁₀H₁₁N₃O₂ 205.21 Not reported Carboxylic acid functional group; used in research synthesis
3-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid (654-13-7) C₁₀H₁₁N₃O₂ 205.21 Not reported Positional isomer (benzotriazole at C3); potential differences in reactivity
4-(1H-Benzo[d][1,2,3]triazol-1-yl)benzaldehyde (724-24-3) C₁₃H₉N₃O 223.23 156–157 Aldehyde group instead of carboxylic acid; higher molecular weight
6-(4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)phenylcarbamoyl)picolinic acid (10f) C₁₉H₁₈N₄O₃ 352.39 230–232 Extended aromatic system with carboxamide; antitumor activity reported
N-(4-((5,6-Dimethyl-1H-benzotriazol-1-yl)methyl)phenyl)succinamide (8a) C₂₀H₂₂N₄O₂ 362.42 270–272 Methyl-substituted benzotriazole; enhanced stability
Antitumor and Antiviral Activities
  • Compound 10f (): Exhibited antitumor activity with a 30% synthesis yield. Its extended picolinic acid chain may enhance target binding .
Anti-inflammatory and Antioxidant Activities
  • 2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetamido)benzoic acid (Compound 48) : Reduced carrageenan-induced edema in rats by 62%, comparable to diclofenac sodium .
  • 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound 73) : Showed 78% antioxidant activity in the Griess assay .
Antimicrobial Activity
  • (1H-Benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanamine (Compound 13) : Inhibited Staphylococcus aureus and Candida albicans with a zone of inhibition >20 mm .

Commercial Availability

  • This compound: Priced at €58.00/g (CymitQuimica) .
  • 4-(1H-Benzo[d][1,2,3]triazol-1-yl)benzaldehyde : Available from specialized suppliers but at higher cost due to its aldehyde functionality .

Key Research Findings

Positional Isomerism : The 3-substituted isomer (CAS 654-13-7) may exhibit different solubility and reactivity profiles compared to the 4-substituted target compound, though direct comparative data are lacking .

Biological Potency : Carboxamide-linked derivatives (e.g., 10f, 7d) show higher antitumor activity than the target compound, suggesting the carboxylic acid group may limit cell penetration .

Biological Activity

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid (CAS No. 654-19-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol
  • Structure : Contains a benzo[d][1,2,3]triazole moiety linked to a butanoic acid.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,2,3]triazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various human cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized several benzotriazole derivatives and evaluated their antiproliferative activities against human cancer cell lines. The results indicated that certain derivatives had half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics such as doxorubicin, with IC50 values ranging from 1.2 to 2.4 nM for the most active compounds .

CompoundIC50 (nM)Cancer Cell Line
Compound 91.2 - 2.4Multiple lines
Doxorubicin~2.0Control

Enzyme Inhibition

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can be beneficial in treating conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain.

The mechanism by which this compound inhibits AChE involves binding to the active site of the enzyme, thereby preventing substrate access and reducing enzyme activity. This interaction highlights its potential therapeutic applications in neurodegenerative disorders.

Other Biological Activities

In addition to its anticancer and enzyme inhibition properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. Further investigations are necessary to elucidate these activities fully.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid derivatives?

  • Methodology :

  • Nucleophilic substitution : React benzotriazole with haloalkyl carboxylic acids under reflux in ethanol with glacial acetic acid as a catalyst .
  • Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation, reducing reaction time from hours to minutes while maintaining yield (e.g., synthesis of 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione) .
  • Click chemistry : Employ copper-catalyzed azide-alkyne cycloaddition to introduce triazole or tetrazole moieties (e.g., antimicrobial tetrazolomethylbenzo[d]triazole derivatives) .

Q. Which spectroscopic and analytical techniques are used to characterize benzotriazole derivatives?

  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for butanoic acid derivatives) .
  • Mass spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns (e.g., ESI-MS for molecular weight validation) .
  • NMR (¹H/¹³C) : Assign proton and carbon environments, such as benzotriazole aromatic protons (δ 7.2–8.1 ppm) .

Q. What in silico tools predict the drug-likeness of benzotriazole derivatives?

  • Molinspiration : Calculate bioavailability scores (e.g., LogP ≤ 5, molecular weight ≤ 500 Da) .
  • Swiss ADME : Predict pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability) .
  • Molecular docking (AutoDock/Vina) : Screen binding affinities to target proteins (e.g., 3G9k protein for antiviral studies) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking guide the design of benzotriazole-based therapeutics?

  • Density Functional Theory (DFT) : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps for stability analysis) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over time (e.g., α1A-adrenoceptor binding studies) .
  • Case study : Docking of (S)-1-((1H-benzo[d]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol revealed hydrogen bonding with Ser188 and π-π stacking with Tyr185 .

Q. How to address discrepancies in biological activity data across benzotriazole derivatives?

  • Assay standardization : Use consistent models (e.g., carrageenan-induced paw edema for anti-inflammatory activity vs. Griess assay for antioxidants) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 2-(1H-benzo[d]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide showed higher antioxidant activity than alkyl analogs due to phenolic –OH groups) .
  • Dose-response validation : Re-evaluate IC₅₀ values across multiple concentrations to rule out false positives .

Q. What strategies optimize reaction yields in microwave-assisted synthesis of benzotriazole compounds?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
  • Time-temperature profiling : Short pulses (30–60 seconds) at 100–150°C prevent decomposition .

Q. How to design experiments to evaluate dual antioxidant and anti-inflammatory potential of novel benzotriazole analogs?

  • In vitro models :

  • Antioxidant : DPPH/ABTS radical scavenging assays and SOD activity measurements .
  • Anti-inflammatory : COX-2 inhibition and TNF-α/IL-6 suppression in macrophage cells .
    • In vivo validation :
  • Use adjuvant-induced arthritis models to assess edema reduction and oxidative stress markers (e.g., MDA, GSH levels) .

Q. What safety protocols are critical when handling benzotriazole derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., ethyl esters) .
  • Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.